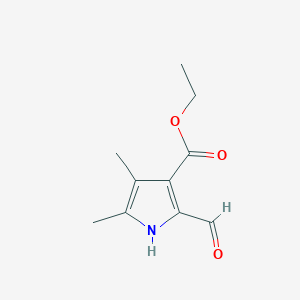

ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXBDAUTFPZBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Propionaldehyde

The synthesis begins with the bromination of propionaldehyde to yield 2-bromopropanal. As detailed in the patent CN103265468A, this step employs bromine (Br₂) in an aprotic solvent (e.g., dichloromethane, toluene) at 0–50°C. The reaction achieves near-quantitative conversion (100% yield) under controlled conditions, avoiding side reactions such as over-bromination.

Reaction Conditions:

Ring-Closure with Ethyl Acetoacetate and Ammonia

The 2-bromopropanal intermediate undergoes cyclization with ethyl acetoacetate and ammonia to form the pyrrole core. This step proceeds at 0–50°C in dichloromethane, with ammonia acting as the nitrogen source. The crude product is extracted, dried, and crystallized to yield ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate.

Key Parameters:

Formylation via Vilsmeier-Haack Reaction

The final step introduces the formyl group at the 2-position using the Vilsmeier-Haack reagent (DMF/POCl₃). Adapted from the synthesis of analogous pyrroles, the formylation occurs at room temperature, followed by reflux in a Na₂CO₃ solution to neutralize excess reagent.

Procedure:

-

Formylation: React ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate with DMF and POCl₃ in CH₂Cl₂ at 0°C.

-

Quenching: Add 10% Na₂CO₃ and reflux for 0.5 hours.

-

Purification: Extract with CH₂Cl₂, dry over Na₂CO₃, and chromatograph (petroleum ether/ethyl acetate).

Direct Formylation of Pre-Functionalized Pyrrole Derivatives

Synthesis of 3,4-Dimethyl-2-Ethoxycarbonylpyrrole

This route begins with a pre-formed pyrrole derivative. For example, 3,4-dimethyl-2-ethoxycarbonylpyrrole is synthesized via Paal-Knorr cyclization using a 1,4-dicarbonyl compound and ammonium acetate. While specific details for this intermediate are sparse in the provided sources, analogous methods suggest yields of 60–80% under reflux conditions in ethanol.

Vilsmeier-Haack Formylation

The pre-functionalized pyrrole undergoes formylation at the 2-position using DMF and POCl₃. The reaction proceeds at 0°C to room temperature, followed by alkaline workup to isolate the product.

Optimized Conditions:

-

Reagents: DMF (1.1 equiv), POCl₃ (1.5 equiv)

-

Solvent: CH₂Cl₂

-

Temperature: 0°C → room temperature

-

Purification: Column chromatography (petroleum ether/ethyl acetate, 100:1)

Comparative Analysis of Methods

Efficiency and Scalability

-

Bromination-Formylation Route:

-

Advantages: Uses inexpensive starting materials (propionaldehyde, ethyl acetoacetate).

-

Limitations: Low yield (31.2%) in the ring-closure step and multi-step purification.

-

-

Direct Formylation Route:

-

Advantages: Higher yield (77%), fewer steps, and easier purification.

-

Limitations: Requires pre-synthesized pyrrole intermediates, which may involve additional complexity.

-

Industrial Applicability

The bromination method’s use of aprotic solvents and moderate temperatures aligns with industrial safety standards. However, the direct formylation route’s superior yield and simpler workflow make it more viable for large-scale production.

Reaction Mechanisms and Critical Insights

Bromination and Cyclization Mechanism

The bromination of propionaldehyde proceeds via electrophilic addition of Br₂ to the carbonyl group, forming 2-bromopropanal. Subsequent cyclization with ethyl acetoacetate involves enamine formation, followed by intramolecular nucleophilic attack to construct the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis, while electrophilic reagents like halogens can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 2-hydroxymethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is used in scientific research for its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are important in cancer research and treatment . Additionally, it is used in the synthesis of other biologically active compounds, including antibiotics, anti-inflammatory agents, and antitumor drugs .

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is primarily related to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors. These inhibitors work by blocking the activity of receptor tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds synthesized from this compound can help to prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate and analogous pyrrole derivatives:

*Calculated based on molecular formula C₁₀H₁₃NO₃.

Key Comparative Analysis

Structural and Electronic Effects

- Formyl vs. Other Substituents : The formyl group at position 2 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., hydrazines for hydrazone formation). In contrast, compounds like methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate lack this functionality, limiting their utility in condensation reactions .

- Chirality and Stereochemistry : Diastereomeric pyrroles with indole substituents (e.g., and ) exhibit enantiomeric excess (up to 92% ee), highlighting their use in asymmetric catalysis, whereas the target compound lacks chiral centers .

Physicochemical Properties

- Melting Points : Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has a melting point of 115–118°C , while ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate (a cyclopropane derivative) shows a higher boiling point (399.5°C) due to increased molecular rigidity .

Biological Activity

Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, particularly in the context of antimicrobial and antitumor activities.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3. The compound features a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. Its unique structure allows it to act as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors, which are significant in cancer treatment .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit considerable antimicrobial properties. For instance, a series of synthesized pyrrole derivatives were evaluated for their antibacterial and antifungal activities. The results indicated that these compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Antifungal Activity (mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 16 |

The presence of the heterocyclic ring in these compounds has been linked to their enhanced antimicrobial activity. The introduction of functional groups like methoxy has been shown to further increase this activity .

Antitumor Activity

This compound serves as a precursor for synthesizing receptor tyrosine kinase inhibitors. These inhibitors are crucial in oncology as they can block pathways that lead to tumor growth and metastasis. Studies have indicated that compounds derived from this pyrrole exhibit cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of pyrrole derivatives on A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, several compounds demonstrated IC50 values lower than the standard drug doxorubicin, indicating potent antitumor activity .

The biological activity of this compound can be attributed to its ability to inhibit receptor tyrosine kinases. These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these pathways, the derivatives can effectively reduce cancer cell proliferation .

Research Findings

The synthesis and evaluation of new derivatives continue to be an area of active research. For example, novel pyrrolidinone analogues have been synthesized and tested for their pharmacological properties. These compounds have shown promise in inhibiting specific cancer cell lines while also displaying antimicrobial properties .

Q & A

What are the most reliable methods for synthesizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

Basic Research Focus : Synthesis protocols and yield optimization.

Methodological Answer :

The compound is synthesized via multi-step routes involving cyclocondensation and formylation. A common approach involves:

Pyrrole Core Formation : Condensation of ethyl acetoacetate with ammonium acetate and aldehydes under acidic conditions to form the pyrrole ring .

Formylation : Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .

Optimization Strategies :

- Use anhydrous solvents (e.g., dry dichloromethane) to minimize side reactions.

- Control temperature during formylation (0–5°C) to prevent over-oxidation.

- Monitor reaction progress via TLC or HPLC. Typical yields range from 45% to 65% under optimized conditions .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Research Focus : Structural elucidation and validation.

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming planar geometry and hydrogen-bonding networks. Key steps include:

Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain high-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.